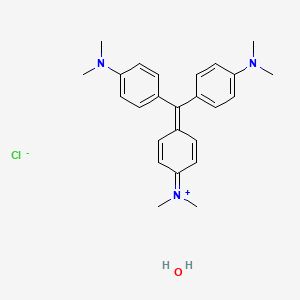
Basic Violet 3;Gentian Violet;Methyl Violet 10B
Übersicht
Beschreibung
Basic Violet 3;Gentian Violet;Methyl Violet 10B is a useful research compound. Its molecular formula is C25H32ClN3O and its molecular weight is 426.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Use in Cosmetics and Safety Assessment :
- Basic Violet 3, along with Basic Violet 1 and 4, are triphenylmethane dyes used as direct hair colorants. These dyes have carcinogenic potential, and insufficient data exist to support their safety in cosmetic formulations. Due to their quaternary ammonium ions, they have a slow rate of penetration across the epidermis (Diamante et al., 2009).
Historical Use and Toxic Nature :
- Gentian Violet, initially used as a textile dye, has seen a decline in medical use due to its toxic nature. Its use spanned from biological staining to topical antiseptics, but the revelation of its toxicity impacted its applications (Cooksey, 2017).
Anti-infective Agent and in Gram Stain Test :
- Gentian Violet is used as an anti-infective agent and in the Gram stain test for bacterial identification. It has also been used in dyes for hair, paper, or textiles (Violet, 1991).
Application in Solar Cell Manufacturing :
- Crystal Violet has been explored as a dye in solar cell manufacturing due to its high durability and melting point. Its light-absorbing properties are valuable for dye-sensitized solar cells (Badran & Badran, 2013).
Therapeutic Use in Epidermolysis Bullosa :
- Gentian Violet has been studied for its long-term therapeutic use in treating epidermolysis bullosa due to its bactericidal and fungicidal properties (Venugopal et al., 2010).
Genetic Toxicity Studies :
- Crystal Violet has been studied for its genetic toxicity, particularly in light-enhanced conditions. It has various uses, including as a medicinal antiseptic and in hair dyes (Levin et al., 1982).
Photocatalytic Degradation Studies :
- Studies on the photocatalytic degradation of Crystal Violet and Methyl Red dyes have been conducted, exploring methods like Ag+ doped TiO2 for dye degradation (Gupta et al., 2006).
Decolorization of Dyes :
- A Citrobacter sp. was found to decolorize several recalcitrant dyes, including Crystal Violet, indicating potential applications in effluent treatment from dye industries (An et al., 2002).
Applications in Tissue Growth Studies :
- Gentian Violet's effects on tissue growth in vitro, particularly on the nucleus, suggest its potential use in studying nuclear growth and treating disease (Russell, 1914).
Tracking Dye Photo-Degradation :
- The triarylmethane dyes, including Methyl Violet, were studied for their photo-degradation properties using surface-enhanced Raman spectroscopy, highlighting their use in conservation science (Cesaratto et al., 2017).
Eigenschaften
IUPAC Name |
[4-[bis[4-(dimethylamino)phenyl]methylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;chloride;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N3.ClH.H2O/c1-26(2)22-13-7-19(8-14-22)25(20-9-15-23(16-10-20)27(3)4)21-11-17-24(18-12-21)28(5)6;;/h7-18H,1-6H3;1H;1H2/q+1;;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OONLDVAQVMRKKK-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=C(C=C3)N(C)C.O.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





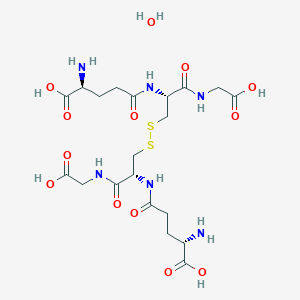
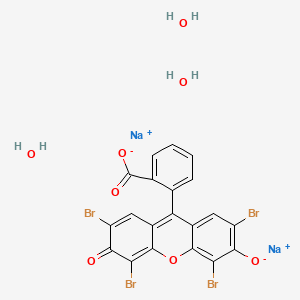
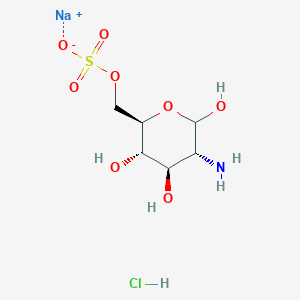

![[2-[(2R,3R,4S)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl] (Z)-octadec-9-enoate](/img/structure/B8022353.png)

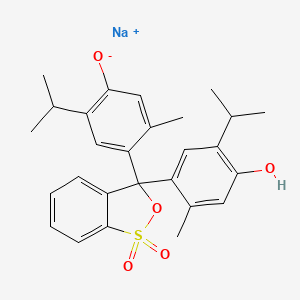

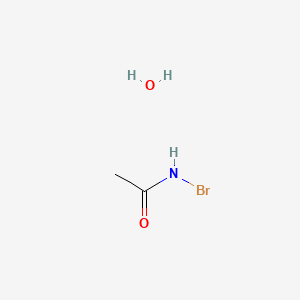
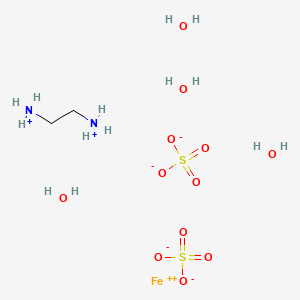
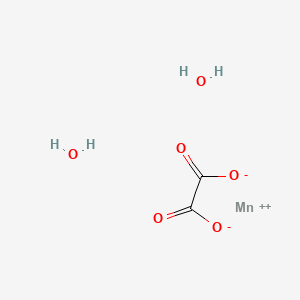
![2-[[7'-[[Bis(carboxymethyl)amino]methyl]-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-2'-yl]methyl-(carboxymethyl)amino]acetic acid;hydrate](/img/structure/B8022381.png)